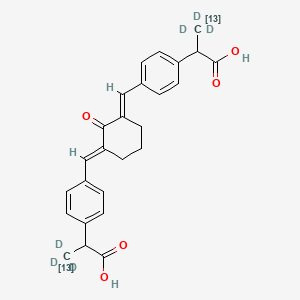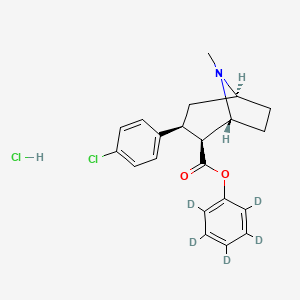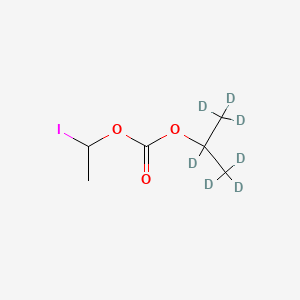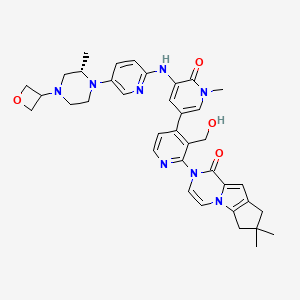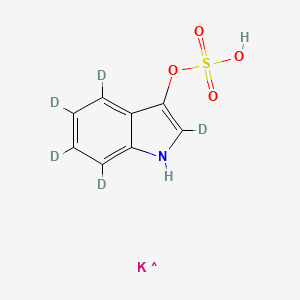
3-Indoxyl Sulfate-d5 (potassium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Indoxyl Sulfate-d5 (potassium) is a deuterium-labeled compound used primarily as an internal standard for the quantification of indoxyl sulfate. It is a metabolite of tryptophan and is known for its role as a uremic toxin and cardiotoxin. The compound is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Indoxyl Sulfate-d5 (potassium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 3-Indoxyl Sulfate potassium molecule. The process involves the sulfation of indoxyl, an intermediate generated from tryptophan by intestinal bacteria, by the sulfotransferase isoform 1A1 variant 2 (SULT1A1*2) in the liver .
Industrial Production Methods
The industrial production of 3-Indoxyl Sulfate-d5 (potassium) involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The compound is typically produced in solid form and stored at 4°C, sealed away from moisture .
Analyse Des Réactions Chimiques
Types of Reactions
3-Indoxyl Sulfate-d5 (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can alter the sulfate group.
Substitution: The sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the stability of the deuterium-labeled compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoxyl derivatives, while substitution reactions can produce a variety of functionalized indoxyl compounds .
Applications De Recherche Scientifique
3-Indoxyl Sulfate-d5 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of indoxyl sulfate.
Biology: Studied for its role as a uremic toxin and its effects on cellular processes.
Medicine: Investigated for its involvement in chronic kidney disease and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a tracer in drug development
Mécanisme D'action
The mechanism of action of 3-Indoxyl Sulfate-d5 (potassium) involves its interaction with various molecular targets and pathways:
Aryl Hydrocarbon Receptor (AhR): The compound activates AhR in hepatoma cells, leading to various cellular responses.
Organic Anion Transporters (OAT1 and OAT3): It inhibits these transporters in renal tubules, affecting the excretion of organic anions.
Superoxide Anion and Nitric Oxide Levels: The compound increases these levels in isolated human mononuclear blood cells, contributing to oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoxyl Sulfate: The non-deuterated form of 3-Indoxyl Sulfate-d5 (potassium).
Indole-3-acetic Acid: Another metabolite of tryptophan with different biological activities.
3-Indolepropionic Acid: A neuroprotective antioxidant derived from tryptophan.
Uniqueness
3-Indoxyl Sulfate-d5 (potassium) is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and tracking of metabolic processes, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H7KNO4S |
|---|---|
Poids moléculaire |
257.34 g/mol |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/i1D,2D,3D,4D,5D; |
Clé InChI |
KXEKCFYZDDYZRX-GWVWGMRQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])OS(=O)(=O)O)[2H])[2H].[K] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4S,7S,9S,10S,13R,15S)-5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12421588.png)


![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
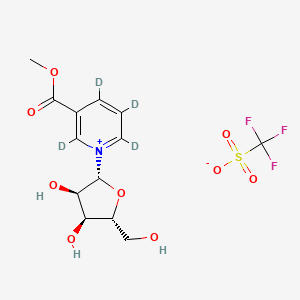
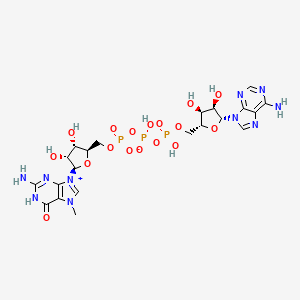

![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)

